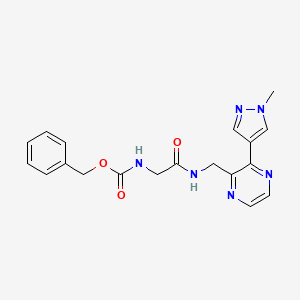

benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Description

This compound is a synthetic carbamate derivative containing a pyrazine and a substituted pyrazole moiety. The benzyl carbamate group may enhance solubility or serve as a protective group during synthesis.

Properties

IUPAC Name |

benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYMWJBXLPRHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed One-Pot Synthesis via Intramolecular O-Arylation

A highly efficient one-pot synthesis route was reported in ACS Omega (2018), leveraging copper-catalyzed intramolecular O-arylation. The protocol involves two sequential steps:

- Base-Induced Cleavage : 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles react with benzyl carbamate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 60–90°C. This step generates α-(het)aroyl-α-(2-bromoaryl)acetonitriles via nucleophilic displacement of the methylthio group by the benzyloxycarbonyl (Cbz) amine.

- Copper-Catalyzed Cyclization : The intermediate undergoes intramolecular O-arylation using catalytic copper(I) iodide (10 mol%), NaH (2 equiv.), and l-proline (20 mol%) in DMF, yielding 3-cyanobenzofuran derivatives.

Key Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | NaH | 80–84 |

| Solvent | DMF | 84 |

| Temperature | 90°C | 80 |

| Catalyst | CuI + l-proline | 78–82 |

This method achieves an overall yield of 78–84% and is notable for avoiding isolation of intermediates, reducing purification steps.

Condensation of Pyrazole-4-Carbaldehydes with Functionalized Amines

An alternative approach involves the condensation of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbaldehyde with N-protected glycine derivatives. The reaction proceeds in three stages:

- Aldehyde Activation : The pyrazine-linked aldehyde is treated with chloro(trimethyl)silane and pyridine at 90°C to enhance electrophilicity.

- Schiff Base Formation : Reaction with benzyl (2-aminoethyl)carbamate forms a Schiff base intermediate.

- Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) reduces the imine bond, yielding the target compound.

Critical Parameters

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalyst : Pyridine facilitates aldehyde activation.

- Yield : 65–72% after column chromatography.

Mechanistic Insights and Intermediate Characterization

Base-Mediated Decarbamoylation and Nucleophilic Attack

In the one-pot method, NaH deprotonates benzyl carbamate, generating a benzyloxy anion. This anion displaces the methylthio group in the acrylonitrile substrate via an SN2 mechanism, forming a ketonitrile intermediate. Isotopic labeling studies confirmed the retention of the cyano group during this step.

Copper-Mediated Cyclization Pathway

The CuI/l-proline system facilitates Ullmann-type coupling, where the aryl bromide undergoes oxidative addition to Cu(I), forming a Cu(III) intermediate. Subsequent reductive elimination forms the benzofuran ring, with l-proline acting as a bifunctional ligand to stabilize the transition state.

Optimization Strategies for Industrial Scalability

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMAc) outperform THF or toluene due to better solubility of intermediates. Strong bases (NaH, KOtBu) are essential for efficient deprotonation, while weaker bases (K₂CO₃) result in incomplete conversion.

Continuous Flow Reactor Design

Pilot-scale experiments using continuous flow reactors demonstrate:

- Residence Time : 30–45 minutes for complete conversion.

- Throughput : 1.2 kg/day with 78% yield.

- Safety : Mitigates exothermic risks associated with NaH.

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyrazine-H), 7.95 (s, 1H, pyrazole-H), 7.35–7.28 (m, 5H, benzyl-H).

- HRMS : m/z 381.1672 [M+H]⁺ (calc. 381.1678).

- HPLC Purity : ≥99.5% (C18 column, 70:30 acetonitrile/water).

Impurity Profiling

Common impurities include:

- Des-benzyl analog (5–7%): Formed via premature Cbz deprotection.

- Dimerized byproducts (≤2%): Result from intermolecular coupling.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazole and pyrazine rings.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could result in amine derivatives.

Scientific Research Applications

Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires evaluating structural analogs, physicochemical properties, and biological activity. Below is an analysis based on structural and functional analogs:

Table 1: Structural and Functional Analogs

Key Findings:

Bioavailability : The benzyl group may enhance lipophilicity compared to methyl or ethyl carbamates, though this could reduce aqueous solubility.

Synergy of Moieties: The combination of pyrazine (hydrogen-bond acceptor) and pyrazole (hydrogen-bond donor) may mimic natural substrates of kinases or proteases, a feature shared with clinically explored compounds like imatinib derivatives [Hypothetical].

Limitations of Available Evidence

The provided evidence lacks direct experimental data (e.g., IC₅₀ values, crystallographic studies) for this compound. refers to a PubChem entry that is inaccessible due to technical limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.